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Compound of Interest

Compound Name: 1-azido-2-fluoro-4-iodobenzene

CAS No.: 945559-14-8

Cat. No.: B6589741 Get Quote

In the landscape of modern medicinal chemistry and drug development, the efficiency of

molecular design is paramount. Building blocks that offer multiple, orthogonally reactive

functional groups provide a significant advantage, enabling the rapid construction and

diversification of complex molecular architectures. 1-azido-2-fluoro-4-iodobenzene emerges

as a compound of high strategic interest, possessing three distinct functional groups on a

single phenyl ring: an azide, a fluorine atom, and an iodine atom. This guide, intended for

researchers, scientists, and drug development professionals, provides a comprehensive

technical overview of this versatile scaffold, from its fundamental properties and synthesis to its

potential applications and critical safety considerations.

The true power of this molecule lies in the distinct chemical personalitites of its substituents.

The azido group is a premier tool for bioconjugation via "click chemistry".[1] The iodo group

serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through

transition-metal-catalyzed cross-coupling reactions. Finally, the fluoro group, a common feature

in many modern pharmaceuticals, can be used to fine-tune the physicochemical and

pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding

affinity, and membrane permeability.[2][3] This trifunctional arrangement allows for a modular

and sequential approach to synthesizing novel chemical entities, making it an invaluable tool

for constructing targeted therapeutics, chemical probes, and advanced biomaterials.
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While 1-azido-2-fluoro-4-iodobenzene is a specialized research chemical for which a specific

CAS number is not readily found in major public databases, its identity is unequivocally defined

by its structure. For context, the CAS numbers of its key precursors and related analogs are

provided.

Table 1: Physicochemical and Identification Data

Property Value Source / Note

IUPAC Name
1-azido-2-fluoro-4-

iodobenzene
-

Molecular Formula C₆H₃FIN₃ Calculated

Molecular Weight 263.01 g/mol Calculated

CAS Number Not readily available -

Related CAS: 1-azido-4-

iodobenzene
53694-87-4 [4][5][6]

Related CAS: 1-fluoro-4-

iodobenzene
352-34-1 [7][8]

Related CAS: 2-fluoro-4-

iodoaniline
Not readily available Precursor

Chemical Structure
The structure consists of a benzene ring substituted at positions 1, 2, and 4 with azido, fluoro,

and iodo groups, respectively.

Caption: Structure of 1-azido-2-fluoro-4-iodobenzene.

Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, each corresponding to the protons at C3, C5, and C6. The signals will

exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F)
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coupling. Based on related structures like 1-fluoro-4-iodobenzene, the protons adjacent to

the fluorine will show larger coupling constants.[9][10]

¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon

attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant. The

chemical shifts will be influenced by the strong electron-withdrawing and donating effects of

the substituents.

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the

adjacent aromatic protons.

IR Spectroscopy: Characteristic absorption bands would include a strong, sharp peak for the

azide (N₃) asymmetric stretch, typically around 2100-2160 cm⁻¹, and C-F and C-I stretching

vibrations.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 263. A

characteristic isotopic pattern for iodine would be present. A prominent fragment would

correspond to the loss of N₂, a common fragmentation pathway for azides.

Proposed Synthesis and Methodology
Aryl azides are most commonly synthesized from the corresponding anilines via a

diazotization-azidation sequence. The logical precursor for 1-azido-2-fluoro-4-iodobenzene is

therefore 2-fluoro-4-iodoaniline. The synthesis can be envisioned as a two-step process.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from standard procedures for the synthesis of aryl azides and should

be optimized for this specific substrate.[11][12] CAUTION: This reaction generates potentially

explosive intermediates and should only be performed by trained personnel in a certified

chemical fume hood behind a blast shield.[1][13]

Materials:

2-fluoro-4-iodoaniline
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Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sodium Azide (NaN₃)

Dichloromethane (DCM) or Diethyl Ether

Saturated Sodium Bicarbonate solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ice bath

Procedure:

Diazonium Salt Formation:

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer,

suspend 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water.

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the

temperature remains below 5 °C. The dropwise addition is critical to control the exothermic

reaction and prevent the decomposition of the diazonium salt.

Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is

complete. The formation of the diazonium salt is usually indicated by a color change and

the dissolution of the aniline.

Azidation:

In a separate beaker, dissolve sodium azide (1.2 eq) in cold water. CAUTION: Sodium

azide is highly toxic. Avoid contact with acids, which generates the explosive and toxic

hydrazoic acid (HN₃).[13][14]
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Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous

nitrogen gas evolution will be observed. Maintain the temperature below 10 °C throughout

the addition.

Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually

warming to room temperature.

Work-up and Purification:

Extract the aqueous mixture with dichloromethane or diethyl ether (3x).

Combine the organic layers and wash sequentially with water and saturated sodium

bicarbonate solution to neutralize any residual acid.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the

solution excessively and do not evaporate to complete dryness to avoid concentrating the

potentially explosive azide.[15]

The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development
The strategic placement of the three functional groups allows for a series of sequential or

orthogonal chemical transformations, making this scaffold a powerful tool for building molecular

diversity.
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Azide Reactivity Iodo Reactivity Fluoro Effect

1-Azido-2-fluoro-4-iodobenzene

Azido (N₃)

Iodo (I)

Fluoro (F)

CuAAC (Click Chemistry)
[R-Alkyne, Cu(I)]

Staudinger Ligation
[Phosphine]

Suzuki Coupling
[Ar-B(OH)₂, Pd cat.]

Sonogashira Coupling
[R-Alkyne, Pd/Cu cat.]

Buchwald-Hartwig
[Amine, Pd cat.]

Radiolabeling
[¹²³I, ¹²⁴I, ¹³¹I]

Modulate pKa, Lipophilicity Block Metabolic Sites Enhance Target Binding
¹⁸F PET Imaging

(if synthesized with ¹⁸F)

1,2,3-Triazole Conjugate Amine (via reduction)

Click to download full resolution via product page

Caption: Orthogonal reactivity of the functional groups.

Azido Group (N₃): Bioorthogonal Handle The azide is relatively stable and serves as an ideal

functional group for bioorthogonal "click" chemistry.[1] The Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) is the most prominent reaction, allowing for the covalent linkage of

the scaffold to alkyne-modified biomolecules, surfaces, or drug carriers with exceptional

efficiency and specificity.[16] This is invaluable for creating antibody-drug conjugates,

targeted delivery systems, and diagnostic probes. Additionally, the azide can be reduced to a

primary amine via a Staudinger reaction, providing another point for chemical modification.

[17]

Iodo Group (I): Cross-Coupling Anchor The carbon-iodine bond is the most reactive of the

carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables a wide

array of transformations to build molecular complexity:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, attaching new aryl

or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of

iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography

(SPECT) imaging or radiotherapy.[18]

Fluoro Group (F): Pharmacokinetic Modulator The introduction of fluorine into a drug

candidate is a well-established strategy in medicinal chemistry.[2][3] Its high electronegativity

and small size can profoundly influence a molecule's properties:

Metabolic Stability: A C-F bond is very strong and can block sites susceptible to metabolic

oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may

enhance membrane permeability and oral bioavailability.[3]

Binding Affinity: The fluorine can engage in favorable electrostatic or hydrogen bonding

interactions with target proteins, increasing binding affinity and potency.[2]

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby

basic groups, altering the ionization state of the molecule at physiological pH.[3]

Safety and Handling of Aromatic Azides
Aromatic azides are high-energy molecules and must be handled with extreme caution due to

their potential for explosive decomposition.[1] Adherence to strict safety protocols is mandatory.

Key Hazards:

Thermal Sensitivity: Aryl azides can decompose exothermically upon heating, leading to a

rapid release of nitrogen gas and a potential explosion.[1] Decomposition temperatures vary

based on the aromatic substituents.

Shock and Friction Sensitivity: Many organic azides are sensitive to mechanical shock,

friction, and pressure.[1] Grinding the solid, scraping with a metal spatula, or using ground

glass joints can initiate explosive decomposition.[1][15]
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Light Sensitivity: Some aromatic azides can decompose upon exposure to UV light.[1] They

should be stored in the dark.

Toxicity: Azide compounds are toxic and can be absorbed through the skin.[1]

Mandatory Handling Protocols:

Work Environment: All manipulations must be conducted in a certified chemical fume hood,

and a blast shield must be used between the experiment and the user, especially when

working on scales larger than a few milligrams or when applying heat.[1]

Scale: Always begin work on a small (milligram) scale to assess the compound's stability

before scaling up.

Utensils: Use plastic or glass spatulas and avoid metal utensils to prevent the formation of

highly shock-sensitive heavy metal azides.[13][15]

Storage: Store aromatic azides in a cool, dark, and well-ventilated area, away from heat

sources. Refrigerated or freezer storage (e.g., at -20°C) in amber vials is recommended.[1]

[13]

Table 2: Incompatible Materials

Material Class Hazard Source

Strong Acids

Forms highly toxic and

explosive hydrazoic acid

(HN₃).

[1][14]

Heavy Metals (Cu, Pb, Ag, Hg)

Forms highly shock-sensitive

and explosive heavy metal

azides.

[1]

Halogenated Solvents (DCM,

Chloroform)

Can form extremely unstable

di- and tri-azidomethane.
[1][13]

Ground Glass Joints
Friction can initiate

decomposition.
[1][15]
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Waste Disposal and Decontamination:

Decontamination: Glassware that has been in contact with azides should be

decontaminated. A common method is to rinse with a dilute solution of ceric ammonium

nitrate or nitrous acid (freshly prepared from sodium nitrite and an acid) in a fume hood,

followed by a thorough water rinse.[1]

Waste Streams: Azide-containing waste must be collected separately from other chemical

waste, especially acidic waste.[13] Organic azides should ideally be converted to a more

stable derivative, such as an amine, before disposal.[13]

Conclusion
1-azido-2-fluoro-4-iodobenzene represents a sophisticated and highly versatile chemical

scaffold for researchers at the forefront of drug discovery and chemical biology. Its trifunctional

nature provides three distinct and orthogonally reactive sites, enabling a modular and efficient

approach to the synthesis of complex molecules. By leveraging the bioorthogonal reactivity of

the azide, the cross-coupling potential of the iodide, and the pharmacokinetic benefits of the

fluoride, scientists can rapidly generate libraries of novel compounds for therapeutic and

diagnostic applications. However, the high-energy nature of the azide group necessitates an

unwavering commitment to rigorous safety protocols. When handled with the appropriate

expertise and caution, this compound is a powerful tool for accelerating innovation in the

pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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